molecular formula C6H3BrClN3 B1276520 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 22276-95-5

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1276520
CAS No.: 22276-95-5
M. Wt: 232.46 g/mol
InChI Key: OXLMTRZWMHIZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a derivative of pyrrolopyrimidine, characterized by the presence of bromine and chlorine atoms at the 5 and 4 positions, respectively. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with brominating agents. One common method includes the use of 1-bromo-2,5-diketopyrrolidine in the presence of dichloromethane as a solvent. The reaction mixture is stirred at room temperature overnight, leading to the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been identified as a promising compound in cancer therapy due to its ability to inhibit specific kinases involved in cell proliferation and survival. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of key regulatory proteins .

Mechanism of Action
The compound primarily functions by binding to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts essential signaling pathways, which is particularly relevant for treating cancers where kinase activity is dysregulated.

Case Study: Selective Kinase Inhibition
A notable study demonstrated that this compound acts as a selective inhibitor of DOT1L (Disruptor Of Telomeric silencing 1-like), an enzyme implicated in certain leukemias. The introduction of bromine at the 5-position enhanced the compound's potency, yielding an IC50 value significantly lower than its analogs .

Material Science Applications

Polymer Synthesis
This compound serves as a building block for synthesizing advanced polymers with enhanced properties such as strength and chemical resistance. Its unique structural characteristics allow for modifications that lead to the development of new materials suitable for various industrial applications, including electronics and packaging .

Dyes and Pigments
this compound can also be utilized in the production of organic compounds such as dyes and pigments. Its ability to undergo chemical modifications makes it an attractive candidate for creating colorants with specific properties tailored for different applications .

Agricultural Applications

Agrochemicals
In agriculture, this compound is being explored as a precursor for synthesizing innovative pesticides and fertilizers. These agrochemicals aim to enhance crop yields while minimizing environmental impact by reducing the reliance on harmful substances .

Mechanism of Action

The biological activity of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is primarily due to its ability to inhibit specific enzymes, such as kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to halt the growth of cancer cells .

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine
  • 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Comparison: While these compounds share a similar core structure, the presence and position of substituents like bromine and chlorine significantly influence their reactivity and biological activity. For instance, 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits unique reactivity patterns in substitution and coupling reactions due to the combined electronic effects of both halogens. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biological Activity

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

This compound has the molecular formula C6H3BrClN3C_6H_3BrClN_3 and a molecular weight of approximately 246.49 g/mol. The presence of bromine and chlorine atoms at specific positions on the pyrrolopyrimidine core significantly influences its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and nucleic acids.

1. Enzyme Inhibition

The compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways. For instance, it binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to target substrates. This inhibition can disrupt cellular signaling and lead to apoptosis in cancer cells .

2. Interaction with Nucleic Acids

This compound can bind to DNA and RNA, potentially interfering with their synthesis and function. This property is particularly relevant in the context of cancer therapy, where targeting nucleic acid synthesis can impede tumor growth.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Anticancer Activity

In a study examining its anticancer properties, researchers found that treatment with this compound led to significant apoptosis in various cancer cell lines. The compound induced cell cycle arrest by modulating key regulatory proteins involved in cell proliferation .

Study 2: Kinase Inhibition

Another study focused on the compound's role as a selective inhibitor of DOT1L (Disruptor Of Telomeric silencing 1-like), an enzyme implicated in certain types of leukemia. The introduction of bromine at the 5-position improved the compound's potency against DOT1L, showcasing an IC50 value significantly lower than that of its analogs .

Cellular Effects

The effects observed in cellular studies are dose-dependent. Lower concentrations may exhibit therapeutic effects such as reduced tumor growth, while higher concentrations can lead to cytotoxicity.

Metabolic Pathways

The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic products may retain some biological activity and contribute to the overall efficacy of the compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityUnique Features
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine0.85Lacks chlorine substituent; methyl group at position 7
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine0.80Lacks bromination; simpler structure
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine0.81Similar core structure but different substituents

This table illustrates how variations in substituents on the pyrrolopyrimidine core can lead to significant differences in biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

The compound is typically synthesized via halogenation and alkylation. A common method involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide (MeI) in the presence of a base like Cs₂CO₃ in N-methyl-2-pyrrolidone (NMP). Bromination can be achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) . Alternative routes include cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate followed by chlorination and bromination steps .

Q. How is the compound characterized to confirm purity and structure?

Researchers use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. For purity, techniques like HPLC or elemental analysis are employed, especially when commercial sources do not provide analytical data .

Q. What is the role of this compound in kinase inhibition studies?

The compound acts as a core scaffold for kinase inhibitors due to its ability to bind ATP pockets of enzymes like EGFR, VEGFR2, and CDK2. The bromine and chlorine substituents enhance electrophilicity, facilitating interactions with catalytic lysine residues in kinase active sites .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated pyrrolopyrimidines?

Yield optimization involves tuning reaction conditions:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during halogenation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates .
  • Catalyst use : Tetrabutylammonium fluoride (TBAF) aids in cyclization steps for fused-ring systems . Method A (NaH/MeI in DMF) achieves 88% yield, while Method B (NBS in DCM) yields 76%, highlighting solvent and reagent impacts .

Q. How do substituent variations (e.g., ethyl vs. methyl groups) affect kinase selectivity?

Substituents at the 5- and 7-positions modulate steric and electronic interactions. For example:

  • Ethyl groups increase hydrophobic interactions with kinase pockets, enhancing selectivity for CDK2 over EGFR .
  • Methyl groups improve metabolic stability but may reduce binding affinity . Comparative studies using analogs (e.g., 4-chloro-5-ethyl vs. 4-chloro-7-methyl derivatives) are critical for structure-activity relationship (SAR) analysis .

Q. What strategies resolve solubility challenges during biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to solubilize the compound without denaturing proteins.
  • Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Crystallization optimization : Slurry purification in water or ethanol removes hydrophobic impurities .

Q. How can analogs be designed to improve selectivity for specific kinases?

  • Positional isomerism : Modifying the bromine position (e.g., 5-bromo vs. 6-bromo) alters steric hindrance in kinase pockets .
  • Functional group addition : Introducing amino or morpholino groups at the 4-position enhances hydrogen bonding with conserved residues (e.g., DFG motif) . Computational docking (e.g., using PISTACHIO or REAXYS databases) predicts binding modes before synthesis .

Q. How should researchers address contradictory data in biological activity studies?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Validate results across multiple cell lines (e.g., HCT-116 vs. HEK293).
  • Analytical validation : Use LC-MS to rule out degradation products .
  • Control experiments : Compare with known inhibitors (e.g., imatinib for tyrosine kinases) to benchmark activity .

Properties

IUPAC Name

5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLMTRZWMHIZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418939
Record name 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22276-95-5
Record name 22276-95-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 g, 7.8 mmol) in CH2Cl2 (25 mL) was added N-bromoacetamide (1.2 g, 8.7 mmol) in CH2Cl2 (25 mL). The reaction mixture was refluxed for 40 minutes, then concentrated and washed with cold water. The crude material was recrystallized from a minimal amount of isopropanol and dried under vacuum to give the title compound (82%) as light-gray solid. MS (ES+) [M+H]+=232.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (30 g/0.02 mol) dissolved in 75 mL of chloroform was added 3.5 g (0.02 mol) of N-bromosuccinamide and the resulting mixture refluxed for 1 h. After cooling to room temperature, the precipitate was removed by filtration and dried under reduced pressure affording 4.1 g (89%) of the title compound. 1H NMR (400 MHz) (CDCl3) δ: 7.93 (d, 1H, J=2.8 Hz), 8.60 (s, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (6.84 g, 38.42 mmol) was added portionwise to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5 g, 32.56 mmol) in DCM, dry (125 mL) at 20° C. under nitrogen. The resulting suspension was stirred at 20° C. for 1 hour. The reaction mixture was evaporated and the resulting brown solid was triturated with water to give a purple solid which was collected by filtration. The crude solid was triturated with hot MeOH to give a solid which was collected by filtration. The hot trituration was repeated to give 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (5.23 g, 69.1%) as a cream solid.
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (E-1) (3.99 g, 26.0 mmol, 1.0 eq) in dry DCM (150 mL) under argon, N-bromosuccinimide (6.02 g, 33.8 mmol, 1.3 eq) is added and the resulting mixture is stirred at RT for 3 h. The reaction mixture is diluted with MeOH (30 mL) and then concentrated in vacuo to yield a slight brown solid. The residue is triturated with H2O (150 mL). The solid is collected by filtration and then re-crystallized in MeOH to afford the product, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (E-2).
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a magnetically stirred solution of 4-chloropyrrolo(2,3-d)pyrimidine (30.0 g, 195 mmol) in acetonitrile (300 mL) at 85° C. was added N-bromosuccinimide (34.8 g, 195 mmol) portion-wise during a period of 10 minutes and the reaction mixture was stirred at 40° C. for 1 hour, then at room temperature for another 30 minutes. The reaction progress was monitored by TLC using 30% ethyl acetate in petroleum ether with iodine and 254 nm UV light to visualize the spot. The reaction mixture was allowed to stand for 1 hour so that precipitation occurred completely. The resulting solid was filtered and washed with chilled water (250 mL), then dried under high vacuum to give 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as brown solid. LRMS (ESI) calc'd for C6H4BrClN3 [M+H]+, 232; found 232. 1H NMR (400 MHz, DMSO-D6,) δ: 12.98 (s, 1 H), 8.60 (s, 1H), 7.96 (d, J=2.4 Hz, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
2-(Diethylamino)ethyl methanesulfonate
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
2-(Diethylamino)ethyl methanesulfonate
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
2-(Diethylamino)ethyl methanesulfonate
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.